Cas no 10350-69-3 (Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)-)
Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)-
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole
- AT 215
- 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
- DTXSID80145882
- AKOS027440016
- 1,2,4-OXADIAZOLE, 5-METHYL-3-(3-PYRIDYL)-
- 10350-69-3
- BRN 0137920
- 4-27-00-09313 (Beilstein Handbook Reference)
- SCHEMBL2657248
- 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
- MFCD00264571
-
- MDL: MFCD00264571
- Inchi: 1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3
- InChI Key: UPZLTNFTZQZHHR-UHFFFAOYSA-N
- SMILES: O1C(C)=NC(C2C=NC=CC=2)=N1
Computed Properties
- Exact Mass: 161.05901
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.81
Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A312796-1g |
5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |
10350-69-3 | 97% | 1g |
$39.0 | 2024-04-26 | |
| Ambeed | A312796-5g |
5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |
10350-69-3 | 97% | 5g |
$166.0 | 2024-04-26 | |
| A2B Chem LLC | AE55170-250mg |
5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |
10350-69-3 | 97% | 250mg |
$45.00 | 2024-04-20 | |
| A2B Chem LLC | AE55170-1g |
5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |
10350-69-3 | 97% | 1g |
$95.00 | 2024-04-20 | |
| A2B Chem LLC | AE55170-5g |
5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |
10350-69-3 | 97% | 5g |
$450.00 | 2024-04-20 | |
| Chemenu | CM484633-5g |
5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole |
10350-69-3 | 97% | 5g |
$164 | 2023-02-19 | |
| 1PlusChem | 1P009RTU-250mg |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine |
10350-69-3 | 97% | 250mg |
$73.00 | 2023-12-26 | |
| 1PlusChem | 1P009RTU-1g |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine |
10350-69-3 | 97% | 1g |
$125.00 | 2023-12-26 | |
| 1PlusChem | 1P009RTU-5g |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine |
10350-69-3 | 97% | 5g |
$514.00 | 2023-12-26 | |
| abcr | AB332274-1 g |
5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole; . |
10350-69-3 | 1 g |
€84.50 | 2023-07-19 |
Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)- Suppliers
Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)- Related Literature
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1. On the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan: the crystal structure of the intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamideDavide Viterbo,Rosella Calvino,Anna Serafino J. Chem. Soc. Perkin Trans. 2 1980 1096
Additional information on Pyridine,3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Pyridine, 3-(5-methyl-1,2,4-oxadiazol-3-yl) - A Comprehensive Overview
Pyridine, 3-(5-methyl-1,2,4-oxadiazol-3-yl), also known by its CAS number 10350-69-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The substitution at the 3-position of the pyridine ring with a 5-methyl-1,2,4-oxadiazol group introduces unique electronic and structural properties that make it valuable for various applications.
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of this group in Pyridine, 3-(5-methyl-1,2,4-oxadiazol-3-yl) enhances its reactivity and stability. Recent studies have shown that this compound exhibits interesting electronic properties due to the conjugation between the pyridine ring and the oxadiazole moiety. This makes it a promising candidate for use in organic electronics and optoelectronic devices.
One of the most notable applications of Pyridine, 3-(5-methyl-1,2,4-oxadiazol-3-yl) is in the field of materials science. Researchers have explored its potential as a building block for constructing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The ability of this compound to form stable coordination bonds with metal ions has been leveraged to create MOFs with high surface area and porosity. These materials are being investigated for their potential use in gas storage, catalysis, and sensing applications.
In addition to its role in materials science, Pyridine, 3-(5-methyl-1,2,4-oxadiazol-3-yl) has also found applications in medicinal chemistry. The oxadiazole group is known for its ability to act as a bioisostere of other heterocycles commonly found in pharmaceutical compounds. This property makes it an attractive candidate for drug design and development. Recent studies have explored its potential as a scaffold for designing inhibitors of various enzymes and receptors.
The synthesis of Pyridine, 3-(5-methyl-1,2,4 oxadiazolyl) involves a multi-step process that typically begins with the preparation of the oxadiazole ring system. One common approach involves the condensation of hydrazines with carbonyl compounds under appropriate conditions. The subsequent substitution reaction with pyridine derivatives allows for the introduction of the desired substituents at specific positions on the ring system.
Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing Pyridine derivatives like this compound. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction efficiency and reduce energy consumption. These methods not only improve the overall yield but also minimize waste generation during the synthesis process.
From an environmental perspective, understanding the degradation pathways and toxicity profile of Pyridine derivatives is crucial for their safe handling and application. Studies have shown that Pyridine derivatives can undergo various degradation mechanisms under both abiotic and biotic conditions. However, further research is needed to fully characterize their environmental impact and develop strategies for mitigating any potential risks associated with their use.
In conclusion, Pyridine derivatives like Pyridine , 3-(5-methyl -1 , 2 ,4 - oxadiazol - 3 - yl ) continue to be a focal point in various areas of chemical research due to their unique properties and versatile applications. As advancements in synthetic methodologies and characterization techniques continue to emerge , our understanding of these compounds will deepen , paving the way for new innovations across multiple disciplines.
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